4,5-Dimethyl-2-pyrimidinol hydrochloride
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Overview
Description
4,5-Dimethyl-2-pyrimidinol hydrochloride is a chemical compound with the molecular formula C6H8N2O·HCl. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine and benzene. Pyrimidine derivatives are known for their wide range of applications in medicinal chemistry, agriculture, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-2-pyrimidinol hydrochloride typically involves the reaction of 4,5-dimethylpyrimidine with hydrochloric acid. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound under controlled conditions, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethyl-2-pyrimidinol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert it into different pyrimidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, pyrimidine N-oxides, and reduced pyrimidine derivatives .
Scientific Research Applications
4,5-Dimethyl-2-pyrimidinol hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,5-Dimethyl-2-pyrimidinol hydrochloride involves its interaction with specific molecular targets. In biological systems, it may inhibit or activate enzymes, receptors, or other proteins, leading to various physiological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylpyrimidine: Another pyrimidine derivative with similar chemical properties.
4,6-Dimethyl-2-pyrimidinol: A compound with a different substitution pattern on the pyrimidine ring.
2,5-Dimethylpyrimidine: Similar in structure but with different functional groups.
Uniqueness
4,5-Dimethyl-2-pyrimidinol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research .
Properties
IUPAC Name |
5,6-dimethyl-1H-pyrimidin-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O.ClH/c1-4-3-7-6(9)8-5(4)2;/h3H,1-2H3,(H,7,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOCNVUHATLZBNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=O)N=C1)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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